molecular formula C14H11N3O2S B14982069 N-(2,1,3-benzothiadiazol-5-yl)-2-phenoxyacetamide

N-(2,1,3-benzothiadiazol-5-yl)-2-phenoxyacetamide

Cat. No.: B14982069
M. Wt: 285.32 g/mol
InChI Key: HUCZXEFGWJEFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-benzothiadiazol-5-yl)-2-phenoxyacetamide is a chemical compound that features a benzothiadiazole core structure

Preparation Methods

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-phenoxyacetamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with phenoxyacetic acid derivatives. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(2,1,3-benzothiadiazol-5-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiadiazole core or the phenoxyacetamide moiety are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-yl)-2-phenoxyacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole core can interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-(2,1,3-benzothiadiazol-5-yl)-2-phenoxyacetamide can be compared with other similar compounds, such as:

    N-(2,1,3-benzothiadiazol-5-yl)-2-chloroacetamide: This compound shares the benzothiadiazole core but has a chloroacetamide moiety instead of a phenoxyacetamide moiety.

    N-(2,1,3-benzothiadiazol-5-yl)-2-thiophenecarboxamide: This compound has a thiophenecarboxamide moiety, which gives it different chemical and biological properties.

    N-(2,1,3-benzothiadiazol-5-yl)acetamide: This compound lacks the phenoxy group, making it structurally simpler.

The uniqueness of this compound lies in its specific combination of the benzothiadiazole core and the phenoxyacetamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-phenoxyacetamide

InChI

InChI=1S/C14H11N3O2S/c18-14(9-19-11-4-2-1-3-5-11)15-10-6-7-12-13(8-10)17-20-16-12/h1-8H,9H2,(H,15,18)

InChI Key

HUCZXEFGWJEFEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC3=NSN=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.